5-Chloro-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
5-Chloro-2-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under specific conditions, often involving a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in 5-Chloro-2-(trifluoromethyl)pyridin-3-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-(trifluoromethyl)pyridin-3-amine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological targets involved in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyridin-3-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Amino-5-chloropyridine
Uniqueness
5-Chloro-2-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The combination of a chlorine atom and a trifluoromethyl group in the pyridine ring enhances its reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C6H4ClF3N2 |
---|---|
Molecular Weight |
196.56 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H,11H2 |
InChI Key |
QEVJTLVGMRKPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
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